Potassium tetrathionate
Overview
Description
Synthesis Analysis
- The synthesis of potassium and tetra-n-butylammonium 2-substituted-1,3-dithianotrifluoroborate salts, related to potassium tetrathionate, has been described in research. This process involves mild reaction conditions, yielding products in moderate to good yields (Vieira et al., 2008).
- Another study investigated the synthesis of trithionate potassium by oxidation of hydrogen peroxide with thiosulfate. This synthesis showed relative stability of the trithionate potassium, with a slower decomposition rate at high pH levels (Lu Yong-chao, 2011).
Molecular Structure Analysis
- The structure of potassium tetraethylammonium hexathiocyanatoplatinate(IV) was determined using X-ray diffraction analysis. This structure is part of a three-dimensional coordination polymer (Sharutin et al., 2018).
Chemical Reactions and Properties
- Research on the kinetics and mechanism of the oxidation of inorganic oxysulfur compounds by potassium ferrate, including tetrathionate, highlighted the reaction patterns and possible anomalous results due to hydrolysis or impurities (Read & Bewick, 2005).
Physical Properties Analysis
- The physical properties of potassium tetrathionate and related compounds can be understood through studies like the investigation of potassium tetratitanate K2Ti4O9, which involved scanning electron microscope characterization (Zaremba, 2008).
Chemical Properties Analysis
- The chemical properties of potassium tetrathionate can be inferred from studies on related compounds, such as the synthesis and characterization of bis(1,3-bis(methylthio)-1,3-propanedithionate) complexes, which exhibit metal-dependent reversible redox properties (Singh et al., 1989).
Scientific Research Applications
Cyanide Antidote : Sodium tetrathionate, closely related to Potassium tetrathionate, has been studied as an antidote for cyanide poisoning. It reacts with cyanide, yielding thiosulfate and thiocyanate, neutralizing cyanide effectively. This research suggests potential applications for similar compounds like Potassium tetrathionate in toxicology and emergency medicine (Hendry-Hofer et al., 2020).
Diagnostic Trait in Microbiology : Tetrathionate reductase is a significant enzyme in microbiology, used as a diagnostic trait. Potassium tetrathionate has been replaced by sodium tetrathionate in a medium for its determination due to ease of preparation and stability, indicating its relevance in diagnostic microbiology (Kalina & Trukhina, 1983).
Analytical Chemistry : Potassium tetrathionate is used in titrimetric methods for determining various chemical compounds, illustrating its importance in analytical chemistry and laboratory methods (Verma et al., 1982).
Microbial Fuel Cells : Research has explored the use of tetrathionate in microbial fuel cells for electricity generation. This application highlights its potential in environmental biotechnology and renewable energy sources (Sulonen et al., 2015).
Mining and Metallurgy : Tetrathionate ions impact the flotation response of sulfide minerals, suggesting applications in the field of mineral processing and extractive metallurgy (Mhonde et al., 2021).
Safety And Hazards
Potassium tetrathionate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are recommended . In case of contact with skin or eyes, it is advised to wash with plenty of water .
properties
InChI |
InChI=1S/2K.H2O6S4/c;;1-9(2,3)7-8-10(4,5)6/h;;(H,1,2,3)(H,4,5,6)/q2*+1;/p-2 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVTKHPSJNFFIDG-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)(=O)SSS(=O)(=O)[O-].[K+].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
K2O6S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
13760-29-7 (Parent) | |
Record name | Potassium tetrathionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013932133 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9047043 | |
Record name | Potassium tetrathionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9047043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium tetrathionate | |
CAS RN |
13932-13-3 | |
Record name | Potassium tetrathionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013932133 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetrathionic acid, potassium salt (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Potassium tetrathionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9047043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dipotassium tetrathionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.261 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | POTASSIUM TETRATHIONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8X6V5C8FZ9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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